N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide
Description
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide is a synthetic compound featuring a benzenesulfonamide core linked to a piperazine moiety substituted with a 4-methoxyphenyl group and a furan-2-yl ethyl chain. Its molecular formula is C₂₃H₂₈N₄O₄S (calculated molecular weight: 480.56 g/mol). The structure combines three pharmacologically relevant components:
- Benzenesulfonamide: A common scaffold in enzyme inhibitors (e.g., carbonic anhydrase, MMPs) due to its strong hydrogen-bonding capacity .
- 4-(4-Methoxyphenyl)piperazine: A motif frequently found in serotonin (5-HT₁A) and dopamine receptor ligands; the methoxy group enhances lipophilicity and receptor affinity .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-29-20-11-9-19(10-12-20)25-13-15-26(16-14-25)22(23-8-5-17-30-23)18-24-31(27,28)21-6-3-2-4-7-21/h2-12,17,22,24H,13-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCVOLNHHIHDIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that integrates aromatic and heterocyclic components, which may influence its pharmacological properties.
Chemical Structure
The chemical formula of the compound is C22H30N4O4S. The structure includes:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Piperazine moiety : A six-membered ring containing two nitrogen atoms.
- Benzenesulfonamide group : A sulfonamide functional group attached to a benzene ring.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group is known for its ability to inhibit certain enzymes, which can lead to various therapeutic effects. For instance, it has been shown to inhibit protein tyrosine phosphatase B (PtpB), interfering with signal transduction pathways in macrophages, which is crucial for immune responses .
Anticancer Activity
The compound has demonstrated significant anticancer properties in various studies. For example:
- In vitro assays revealed that derivatives similar to this compound exhibited IC50 values ranging from 0.12 to 2.78 µM against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Another study reported that compounds within the same chemical family showed cytotoxic effects comparable to established drugs like doxorubicin, indicating potential for further development in cancer therapeutics .
Antiviral and Antimicrobial Properties
Research indicates that this compound may possess antiviral and antimicrobial activities:
- It can inhibit the growth of certain pathogens by targeting virulence factors, such as PtpB in Mycobacterium tuberculosis .
- The presence of the furan and piperazine groups enhances its interaction with biological membranes, potentially leading to antimicrobial effects against various bacterial strains.
Case Studies
- Inhibition of PtpB : A study conducted by Chen et al. (2010) demonstrated that the compound effectively inhibited PtpB, which is essential for the virulence of Mycobacterium tuberculosis, showcasing its potential as an anti-tuberculosis agent .
- Cytotoxicity Against Cancer Cell Lines : In a comparative analysis, several derivatives were tested against MCF-7 and other cancer cell lines, revealing that modifications in the structure influenced their cytotoxicity significantly. Compounds with electron-donating groups exhibited enhanced activity .
Data Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related compounds, focusing on substituent effects, molecular properties, and inferred pharmacological profiles:
Key Observations
Piperazine Substitution: 4-Methoxyphenyl (target compound): Balances electron-donating effects and moderate lipophilicity, favoring serotonin/dopamine receptor binding . 2-Methoxyphenyl (): Ortho-substitution disrupts receptor binding, highlighting the importance of para positioning for affinity .
Linker and Terminal Groups :
- Benzenesulfonamide (target compound): Offers strong hydrogen-bonding capacity, likely enhancing target engagement compared to acetamide () or carboxamide () analogues .
- Furan vs. Benzodioxine : Furan (target) is smaller and less polar than benzodioxine (), which may reduce off-target interactions .
Biological Implications :
- The target compound’s sulfonamide group may confer better aqueous solubility than thiazole-based MMP inhibitors (), aiding bioavailability .
- Compared to 18F-FCWAY (), the absence of a fluorinated cyclohexane and pyridyl group in the target compound suggests divergent pharmacokinetics (e.g., slower metabolism, longer half-life) .
Q & A
Q. What are the key synthetic strategies for preparing N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide, and how are intermediates validated?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the piperazine ring via nucleophilic substitution between 4-(4-methoxyphenyl)piperazine and a halogenated precursor (e.g., 2-chloroethylfuran) under reflux in aprotic solvents like dichloromethane.
- Step 2: Introduction of the benzenesulfonamide group via sulfonylation, often using benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .
- Validation: Intermediates are characterized using ¹H/¹³C NMR to confirm regioselectivity and HPLC-MS to assess purity (>98%). Reaction progress is monitored via TLC with UV visualization .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Nuclear Magnetic Resonance (NMR): ¹H NMR is used to verify the integration ratios of aromatic protons (furan, benzene, and methoxyphenyl groups) and piperazine methylene signals. ¹³C NMR confirms carbonyl and sulfonamide carbon environments .
- Mass Spectrometry (MS): High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺) and fragments, ensuring correct molecular weight and functional group retention .
- X-ray Crystallography (if applicable): Single-crystal analysis resolves bond lengths and angles, particularly for stereochemical validation (see analogous structures in ).
Q. What preliminary biological screening assays are recommended for this compound?
- Receptor Binding Assays: Screen for affinity toward serotonin (5-HT₁A), dopamine (D₂), or adrenergic receptors using radioligand displacement (e.g., ³H-8-OH-DPAT for 5-HT₁A) .
- Enzyme Inhibition Studies: Test acetylcholinesterase (AChE) or monoamine oxidase (MAO) inhibition via colorimetric methods (e.g., Ellman’s assay for AChE) .
- Cytotoxicity Profiling: Use MTT assays on HEK-293 or SH-SY5Y cell lines to establish IC₅₀ values and selectivity indices .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding data across different assay conditions?
- Control Standardization: Ensure consistent buffer pH, ion concentrations (e.g., Mg²⁺ for G-protein coupled receptors), and temperature. Compare results with reference compounds (e.g., WAY-100635 for 5-HT₁A) .
- Orthogonal Assays: Validate binding affinity using surface plasmon resonance (SPR) or fluorescence polarization to confirm kinetic parameters (kₒₙ/kₒff) .
- Computational Docking: Perform molecular dynamics simulations with receptor crystal structures (e.g., 5-HT₁A PDB: 6WGT) to identify key interactions (e.g., hydrogen bonds with sulfonamide groups) .
Q. What methodologies are suitable for investigating the compound’s blood-brain barrier (BBB) permeability?
- In Vitro Models: Use MDCK-MDR1 or hCMEC/D3 cell monolayers to measure apparent permeability (Papp) and efflux ratios. Include verapamil as a P-glycoprotein inhibitor control .
- In Silico Prediction: Apply tools like SwissADME to calculate logP (lipophilicity) and polar surface area (PSA). Optimal ranges: logP 2–5, PSA <90 Ų .
- In Vivo PET Imaging: Radiolabel the compound (e.g., with ¹⁸F) and track brain uptake in rodent models, comparing with reference tracers like ¹⁸F-Mefway .
Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?
- Core Modifications: Systematically alter the furan ring (e.g., replace with thiophene) or methoxyphenyl group (e.g., substitute with halogens). Assess changes via IC₅₀ shifts in receptor binding .
- Bioisosteric Replacement: Replace the sulfonamide group with carbamate or amide moieties to evaluate metabolic stability (e.g., liver microsome assays) .
- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate steric/electronic properties with activity, guided by crystallographic data from analogous structures .
Q. What strategies mitigate off-target effects in functional assays?
- Selectivity Panels: Screen against a broad panel of receptors/enzymes (e.g., CEREP’s SafetyScreen44) to identify cross-reactivity .
- Knockout Models: Use CRISPR-Cas9-edited cell lines (e.g., 5-HT₁A KO) to isolate target-specific effects .
- Metabolite Profiling: Identify major metabolites (via LC-MS/MS) and test their activity to rule out off-target contributions from degradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
